molecular formula C10H10ClNO2 B12996415 7-Chloro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid

7-Chloro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid

Cat. No.: B12996415
M. Wt: 211.64 g/mol
InChI Key: JCIOLAVNXSFZSH-UHFFFAOYSA-N
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Description

7-Chloro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid is an organic compound that belongs to the class of tetrahydroisoquinolines. This compound is characterized by the presence of a chloro substituent at the 7th position and a carboxylic acid group at the 3rd position on the tetrahydroisoquinoline ring. It is an important intermediate in organic synthesis and has applications in various fields including pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of dehydrating agents such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) . The reaction conditions often require controlled temperatures and inert atmospheres to ensure high yields and purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, industrial methods may incorporate purification steps such as recrystallization and chromatography to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

7-Chloro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid undergoes various chemical reactions including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinoline derivatives, alcohols, aldehydes, and various substituted tetrahydroisoquinolines .

Scientific Research Applications

7-Chloro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Chloro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites. The compound may also interact with receptors in the nervous system, modulating their activity and influencing neurotransmission pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Chloro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid is unique due to the presence of both the chloro substituent and the carboxylic acid group, which confer distinct chemical reactivity and biological activity. This combination of functional groups allows for diverse chemical transformations and potential therapeutic applications .

Properties

Molecular Formula

C10H10ClNO2

Molecular Weight

211.64 g/mol

IUPAC Name

7-chloro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid

InChI

InChI=1S/C10H10ClNO2/c11-8-2-1-6-4-9(10(13)14)12-5-7(6)3-8/h1-3,9,12H,4-5H2,(H,13,14)

InChI Key

JCIOLAVNXSFZSH-UHFFFAOYSA-N

Canonical SMILES

C1C(NCC2=C1C=CC(=C2)Cl)C(=O)O

Origin of Product

United States

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